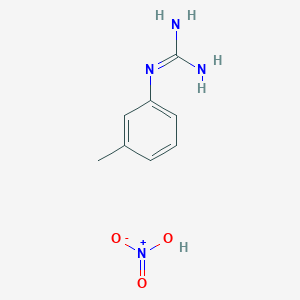
N-(4-Ethoxybenzyl)-N'-(4-fluorobenzyl)propane-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Ethoxybenzyl)-N'-(4-fluorobenzyl)propane-1,3-diamine, or 4-EBPF, is an organic compound that is used in a variety of scientific research applications. It is a colorless liquid with a boiling point of 179°C and is soluble in chloroform and ethanol. 4-EBPF has been studied extensively for its potential use in a variety of biochemical and physiological processes.
Aplicaciones Científicas De Investigación
1. Structural and Molecular Analysis
N-(4-Ethoxybenzyl)-N'-(4-fluorobenzyl)propane-1,3-diamine and its derivatives have been a subject of interest in crystallography and molecular structure analysis. Studies have explored the crystal structures of related compounds, highlighting features such as hydrogen bonding and van der Waals interactions. For instance, research on N,N'-Bis(2-methoxybenzylidene) adducts of ethane-1,2-diamine, propane-1,3-diamine, and butane-1,4-diamine revealed insights into their molecular packing and structural symmetries (Reglinski, Taylor, & Kennedy, 2004).
2. Synthesis and Characterization of Complexes
The compound and its variants have been utilized in the synthesis and characterization of various metal complexes. These studies often focus on understanding the interaction between the compound and different metal ions, providing valuable insights into the formation of complexes with potential applications in catalysis and materials science. For example, the synthesis and characterization of Cd(II) Schiff-base macrocyclic N3O2 complexes using similar compounds highlighted the formation of metal-polyamine complexes (Keypour, Azadbakht, & Khavasi, 2008).
Propiedades
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]-N'-[(4-fluorophenyl)methyl]propane-1,3-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25FN2O/c1-2-23-19-10-6-17(7-11-19)15-22-13-3-12-21-14-16-4-8-18(20)9-5-16/h4-11,21-22H,2-3,12-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMGUSMXEGJNRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNCCCNCC2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Ethoxybenzyl)-N'-(4-fluorobenzyl)propane-1,3-diamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-3-(dimethylamino)-1-[4-(3-methylbutoxy)phenyl]prop-2-en-1-one](/img/structure/B1392488.png)

![5-methyl-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-carboxylic acid](/img/structure/B1392491.png)
![4-Benzyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B1392494.png)



![[3-({4-[(4-Methylpiperidin-1-yl)carbonyl]piperidin-1-yl}carbonyl)phenyl]amine](/img/structure/B1392501.png)
![1-Ethyl-2-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-4-methyl-1H-pyrrole-3-carboxylic acid](/img/structure/B1392502.png)
![1-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B1392504.png)
![2-[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]-1,4-dimethyl-1H-pyrrole-3-carboxylic acid](/img/structure/B1392505.png)

![4-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)methyl]benzoic acid](/img/structure/B1392508.png)
